molecular formula C17H12Cl2O2 B2639311 3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one CAS No. 332104-41-3

3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one

Cat. No.: B2639311
CAS No.: 332104-41-3
M. Wt: 319.18
InChI Key: HAUGHISBJWSRRM-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dichlorophenyl group at the 3-position and two methyl groups at the 4 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 4,7-dimethylcoumarin in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the generation of waste and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further research in enzyme inhibition studies.

Medicine: Research has indicated that this compound may possess anti-inflammatory and anticancer properties. It is being investigated for its potential use in the development of new therapeutic agents .

Industry: In the material science field, this compound is used in the synthesis of polymers and other advanced materials due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 3-(2,4-Dichlorophenyl)-4,7-dimethylchromen-2-one stands out due to its unique chromen-2-one core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O2/c1-9-3-5-12-10(2)16(17(20)21-15(12)7-9)13-6-4-11(18)8-14(13)19/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUGHISBJWSRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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